Palmitoyl Pentapeptide-4

Beschreibung

Eigenschaften

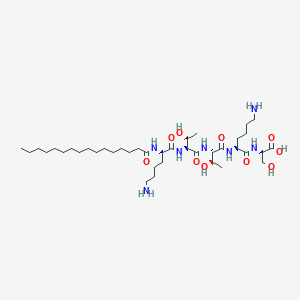

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75N7O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-32(50)42-29(21-17-19-24-40)36(52)45-34(28(3)49)38(54)46-33(27(2)48)37(53)43-30(22-18-20-25-41)35(51)44-31(26-47)39(55)56/h27-31,33-34,47-49H,4-26,40-41H2,1-3H3,(H,42,50)(H,43,53)(H,44,51)(H,45,52)(H,46,54)(H,55,56)/t27-,28-,29+,30+,31+,33+,34+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGCRSMLXFHGRM-DEVHWETNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75N7O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

802.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214047-00-4 |

Source

|

| Record name | L-Serine, N2-(1-oxohexadecyl)-L-lysyl-L-threonyl-L-threonyl-L-lysyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Solid-Phase Synthesis of Palmitoyl Pentapeptide-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-phase synthesis protocol for Palmitoyl (B13399708) Pentapeptide-4 (Pal-Lys-Thr-Thr-Lys-Ser), a widely recognized signal peptide in skincare and dermatological research. The synthesis is primarily achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and efficient methodology for the stepwise assembly of the peptide chain on a solid support, followed by N-terminal lipidation.[1]

Overview of the Synthesis Strategy

The synthesis of Palmitoyl Pentapeptide-4 is a multi-step process that begins with the selection of a suitable solid support (resin), followed by the sequential addition of amino acids to build the pentapeptide chain (Lys-Thr-Thr-Lys-Ser). Each amino acid is protected with an Fmoc group at its N-terminus, which is removed before the coupling of the next amino acid. Once the pentapeptide is fully assembled, the N-terminal Fmoc group is removed, and palmitic acid is coupled to the free amine. Finally, the lipopeptide is cleaved from the resin, deprotected, and purified.

Experimental Protocols

The following sections detail the methodologies for the key experiments in the solid-phase synthesis of this compound.

Resin Selection and Preparation

For the synthesis of this compound, which has a C-terminal serine, a resin that yields a C-terminal carboxylic acid upon cleavage is typically chosen. The 2-chlorotrityl chloride (2-CTC) resin is a suitable option due to its high acid lability, which allows for mild cleavage conditions, preserving the integrity of the peptide.[2] Alternatively, if a C-terminal amide is desired, Rink Amide resin would be the appropriate choice.[3]

Protocol for Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[4]

-

Drain the DMF from the reaction vessel.

Amino Acid Coupling and Chain Elongation

The pentapeptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus.

Protocol for a Single Amino Acid Coupling Cycle:

-

Fmoc-Deprotection:

-

Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

-

Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (2-4 equivalents), a coupling reagent such as HBTU (2-4 equivalents), and an additive like HOBt (2-4 equivalents) in DMF.[4]

-

Add N,N-diisopropylethylamine (DIEA) (4-8 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[4]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes, or until a negative Kaiser test indicates the completion of the coupling reaction.[4]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.[4]

-

Repeat this cycle for each amino acid in the sequence: Ser, Lys, Thr, Thr, Lys.

N-Terminal Palmitoylation

After the final amino acid (Lysine) is coupled and its Fmoc group is removed, the palmitoyl group is introduced at the N-terminus of the peptide.

Protocol for On-Resin Palmitoylation:

-

Ensure the N-terminal Fmoc group of the fully assembled pentapeptide on the resin is removed as described in the deprotection step above.

-

Swell the resin-bound peptide in anhydrous DMF for 30-60 minutes and then drain the solvent.[5]

-

Prepare a solution of palmitic acid (3-5 equivalents relative to the peptide) and a coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in anhydrous DMF. Add DIEA (5-10 equivalents).

-

Add the activated palmitic acid solution to the swollen resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature with agitation.[6]

-

Monitor the completion of the reaction using a Kaiser test (a negative result indicates completion).[5]

-

Once the reaction is complete, drain the solution and wash the resin extensively with DMF (3 times), DCM (3 times), and finally with methanol (B129727) (2 times).[5]

-

Dry the resin under vacuum.[5]

Cleavage, Deprotection, and Purification

The final steps involve cleaving the palmitoylated peptide from the resin and removing any remaining side-chain protecting groups, followed by purification.

Protocol for Cleavage and Deprotection:

-

Wash the dried resin with DCM.

-

Prepare a cleavage cocktail. A common cocktail for cleavage from 2-chlorotrityl resin and removal of t-butyl-based side-chain protecting groups is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5, v/v/v).[6]

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]

-

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide pellet under vacuum.[6]

Protocol for Purification and Analysis:

-

Purification:

-

Analysis:

-

Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[7]

-

Quantitative Data Summary

The following tables summarize the quantitative parameters for the key steps in the solid-phase synthesis of this compound.

Table 1: Reagents for Peptide Chain Elongation (per coupling cycle)

| Reagent | Equivalents (relative to resin capacity) |

| Fmoc-Amino Acid | 2 - 4 |

| Coupling Reagent (e.g., HBTU) | 2 - 4 |

| Additive (e.g., HOBt) | 2 - 4 |

| Base (e.g., DIEA) | 4 - 8 |

| Deprotection Agent (Piperidine in DMF) | 20% (v/v) |

Table 2: Reagents for N-Terminal Palmitoylation

| Reagent | Equivalents (relative to resin capacity) |

| Palmitic Acid | 3 - 5 |

| Coupling Reagent (e.g., HBTU) | 3 - 5 |

| Base (e.g., DIEA) | 5 - 10 |

Table 3: Reaction Conditions

| Step | Solvent | Temperature | Duration |

| Resin Swelling | DMF | Room Temperature | 30 - 60 min |

| Fmoc-Deprotection | 20% Piperidine in DMF | Room Temperature | 2 x 5-10 min |

| Amino Acid Coupling | DMF | Room Temperature | 30 - 60 min |

| Palmitoylation | Anhydrous DMF | Room Temperature | 2 - 4 hours |

| Cleavage & Deprotection | TFA/TIS/Water | Room Temperature | 2 - 4 hours |

Table 4: Typical Yield and Purity

| Parameter | Value |

| Crude Purity | Variable |

| Final Yield (after purification) | 42% - 68%[2] |

| Final Purity (by RP-HPLC) | >95% |

Mandatory Visualizations

Signaling Pathway of this compound

This compound acts as a matrikine, a messenger peptide derived from the extracellular matrix (ECM).[8] It stimulates fibroblasts to synthesize key components of the ECM, such as collagen (types I, III, and IV), elastin, and fibronectin.[9][10] This process is believed to be mediated, at least in part, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[11]

Caption: TGF-β signaling pathway activated by this compound.

Experimental Workflow for Solid-Phase Synthesis

The following diagram illustrates the logical flow of the experimental protocol for the solid-phase synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

References

- 1. Transforming Growth Factor-β Signaling in Fibrotic Diseases and Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of TGFβ Signaling in Wound Epithelialization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fibroblast‐Derived TGFβ1 Regulates Skin Repair and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

The Convergence of Signaling and Synthesis: A Technical Guide to the Mechanism of Action of Palmitoyl Pentapeptide-4 in Fibroblasts

Abstract: Palmitoyl (B13399708) Pentapeptide-4 (Pal-KTTKS), commercially known as Matrixyl, is a synthetic lipopeptide that has become a cornerstone in the development of anti-aging cosmeceuticals. Comprising five amino acids (Lys-Thr-Thr-Lys-Ser) conjugated to palmitic acid, this molecule is designed for enhanced skin penetration and stability.[1][2][3] Its primary mechanism of action revolves around its function as a "matrikine"—a signaling peptide that mimics fragments of degraded Type I collagen.[4][5][6] This mimicry triggers a feedback loop in dermal fibroblasts, stimulating them to synthesize and remodel the extracellular matrix (ECM). Key actions include the upregulation of collagen (Types I, III, and IV), fibronectin, elastin, and glycosaminoglycans.[1][2][3][7] Evidence suggests that these effects are mediated, at least in part, through the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of ECM homeostasis.[8][9] This guide provides an in-depth analysis of these mechanisms, supported by quantitative data and detailed experimental protocols relevant to researchers in dermatology and drug development.

Introduction to Palmitoyl Pentapeptide-4

The structural integrity and youthful appearance of skin are largely dependent on the dermal extracellular matrix (ECM), a complex network of proteins and glycosaminoglycans synthesized primarily by dermal fibroblasts. With chronological aging and photoaging, fibroblast activity declines, leading to reduced ECM production and increased degradation, resulting in visible signs of aging such as wrinkles and loss of firmness.[10]

Signal peptides represent a class of bioactive molecules that can modulate cellular functions. This compound is a well-researched signal peptide designed to combat the age-related decline in ECM integrity.[11] It is a subfragment of the propeptide of type I collagen (procollagen I).[6][11] The core pentapeptide, KTTKS, was identified as the minimum sequence capable of stimulating ECM synthesis.[11] To overcome delivery challenges associated with the peptide's hydrophilic nature, it was conjugated with palmitic acid, a 16-carbon fatty acid. This modification enhances its lipophilicity, allowing it to penetrate the stratum corneum and reach the dermal fibroblasts where it exerts its biological activity.[1][11][12]

Core Mechanism of Action in Fibroblasts

Matrikine-Like Signaling

The fundamental mechanism of this compound is its function as a biomimetic signal peptide, or matrikine.[5][13] During natural wound healing or collagen degradation, small peptide fragments are generated. These fragments act as endogenous signals that alert fibroblasts to the presence of matrix damage, thereby initiating a repair process.[4][5] this compound mimics these natural collagen fragments.[6] Upon reaching the dermis, it is recognized by fibroblasts, triggering a cascade of regenerative processes aimed at rebuilding the ECM.[4][14]

Stimulation of Extracellular Matrix Synthesis

The primary and most well-documented effect of this compound is the robust stimulation of ECM component synthesis by fibroblasts.[1][6][9] In vitro studies have consistently demonstrated its ability to upregulate the production of key structural and functional macromolecules:

-

Collagens (Type I, III, and IV): It significantly boosts the synthesis of Type I and III collagens, which are crucial for the skin's tensile strength and structure, as well as Type IV collagen, a key component of the basement membrane.[1][2][5][7]

-

Fibronectin: It stimulates the production of fibronectin, a glycoprotein (B1211001) that plays a vital role in cell adhesion, migration, and the organization of the ECM.[1][2][7][11]

-

Elastin: The peptide promotes the production of elastin, the protein responsible for the skin's elasticity and resilience.[1][3][12][15]

-

Glycosaminoglycans (GAGs): It enhances the synthesis of GAGs, such as hyaluronic acid, which are essential for skin hydration, turgor, and nutrient transport within the dermis.[1][4][5][7]

The Role of the TGF-β Signaling Pathway

The broad-spectrum stimulation of ECM components by this compound strongly suggests the involvement of a master regulatory pathway. The Transforming Growth Factor-beta (TGF-β) signaling cascade is a primary candidate and is considered a key mediator of the peptide's effects.[8][9][16] The TGF-β pathway is a potent stimulator of collagen and fibronectin synthesis and plays a pivotal role in wound healing and tissue homeostasis.[17][18]

The proposed mechanism involves the activation of the canonical TGF-β/Smad pathway:

-

Receptor Binding and Activation: this compound is hypothesized to interact with and activate the TGF-β receptor complex on the fibroblast surface. This complex consists of Type I and Type II serine/threonine kinase receptors.[17][19]

-

Smad Phosphorylation: The activated Type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[17][19]

-

Complex Formation and Nuclear Translocation: The phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4.[17][20] This entire complex then translocates from the cytoplasm into the nucleus.

-

Gene Transcription: Inside the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes encoding for ECM proteins like COL1A1 (Collagen Type I Alpha 1 Chain) and fibronectin.[17][18]

Quantitative Effects on Fibroblast Function and Skin Properties

The biological activity of this compound has been quantified in both in vitro and in vivo studies. The following table summarizes key findings from the scientific literature.

| Parameter Measured | Study Type | Concentration | Duration | Result | Source |

| Periorbital Wrinkle Depth (Visioscan) | In vivo (Human) | 7% Serum | 8 weeks | Statistically significant decrease vs. placebo (p=0.001) | [21] |

| Skin Viscoelasticity (Cutometer) | In vivo (Human) | 7% Serum | 8 weeks | Statistically significant increase vs. placebo (p=0.005) | [21] |

| Transepidermal Water Loss (Tewameter) | In vivo (Human) | 7% Serum | 8 weeks | Statistically significant decrease vs. placebo (p<0.001) | [21] |

| Fold Depth (Periocular) | In vivo (Human) | 0.005% (50 ppm) Cream | 28 days | 18% decrease in fold depth | [3][22] |

| Skin Rigidity | In vivo (Human) | 0.005% (50 ppm) Cream | 28 days | 21% reduction in skin rigidity | [3][22] |

| Wrinkles / Fine Lines | In vivo (Human) | 3 ppm (0.0003%) Cream | 12 weeks | Significant improvement vs. placebo | [3][23] |

| α-SMA Expression (Myofibroblast marker) | In vitro (Wounded Fibroblasts) | 0.1 µM | N/A | 62% reduction in α-SMA expression vs. control (p < 0.05) | [24] |

Key Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Fibroblast Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which correlates with cell viability and proliferation.

-

Cell Seeding: Plate human dermal fibroblasts (HDFs) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[25]

-

Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).[25]

-

MTT Addition: Add 20 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[25]

-

Solubilization: Remove the MTT solution and add 200 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.[25]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.[25]

Gene Expression Analysis (RT-qPCR)

This method quantifies the expression of specific messenger RNA (mRNA), indicating the level of gene activity.

-

Cell Culture and Treatment: Culture HDFs in 6-well plates until they reach 70-80% confluency. Treat with this compound for a defined period (e.g., 24-72 hours).[25]

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a qPCR instrument and SYBR Green master mix. Use specific primers for target genes (e.g., COL1A1, FN1, HAS1) and a housekeeping gene (e.g., GAPDH) for normalization.[25]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blot)

This technique detects and quantifies specific proteins within a sample.

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and then incubate with a primary antibody specific to the target protein (e.g., anti-α-SMA, anti-p-Smad3).[24] Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize the results.[24]

Summary and Conclusion

This compound exerts its pro-collagen and anti-aging effects through a sophisticated, multi-faceted mechanism of action in fibroblasts. By acting as a biomimetic of natural collagen fragments, it effectively hijacks the cell's own repair and regeneration signaling pathways. Its ability to stimulate the synthesis of a wide array of crucial ECM components—including multiple types of collagen, elastin, and fibronectin—is likely orchestrated through the activation of the TGF-β/Smad signaling cascade. The quantitative data from both laboratory and clinical studies provide strong evidence for its efficacy in improving skin structure and reducing the visible signs of aging. The experimental protocols outlined herein provide a robust framework for future investigations into this and other bioactive peptides, aiding in the continued development of scientifically validated solutions for dermatology and regenerative medicine.

References

- 1. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]

- 2. Palmitoyl pentapeptide 4 [novoprolabs.com]

- 3. grokipedia.com [grokipedia.com]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. Matrixyl – High-Tech Peptides for True Skin Regeneration [dermasr.com]

- 6. This compound - MOL Changes [molchanges.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. skintypesolutions.com [skintypesolutions.com]

- 9. researchgate.net [researchgate.net]

- 10. article.sciencepg.com [article.sciencepg.com]

- 11. Function of this compound - Creative Peptides [creative-peptides.com]

- 12. Palmitoyl pentapeptide: bioactive peptide for anti-aging and skin care - Creative Peptides [creative-peptides.com]

- 13. lesielle.com [lesielle.com]

- 14. cityskinclinic.com [cityskinclinic.com]

- 15. theborderlinebeauty.com [theborderlinebeauty.com]

- 16. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

- 17. benchchem.com [benchchem.com]

- 18. TGF-beta signal transduction: biology, function and therapy for diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 20. benchchem.com [benchchem.com]

- 21. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]

- 22. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

Palmitoyl Pentapeptide-4: A Technical Guide to its Function as a Pro-Collagen I Fragment Mimic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl (B13399708) Pentapeptide-4, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science. By mimicking a fragment of pro-collagen type I, it acts as a signaling molecule to stimulate the synthesis of key extracellular matrix (ECM) components, thereby exhibiting potent anti-aging properties. This technical guide provides an in-depth analysis of the mechanism of action of Palmitoyl Pentapeptide-4, focusing on its role as a pro-collagen I fragment mimic. It includes a summary of quantitative efficacy data, detailed experimental protocols for in vitro and in vivo assessment, and a comprehensive overview of the involved signaling pathways, primarily the Transforming Growth Factor-beta (TGF-β) pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of innovative skincare and dermatological products.

Introduction

This compound, also known by its trade name Matrixyl®, is a small, synthetic peptide with the amino acid sequence Lysine-Threonine-Threonine-Lysine-Serine (KTTKS) attached to a palmitoyl group.[1] This fatty acid moiety enhances the peptide's lipophilicity, improving its penetration through the stratum corneum to reach the dermal layer where it exerts its biological activity.[2]

The KTTKS sequence is a subfragment of the C-terminal pro-peptide of type I collagen.[3] During the natural process of wound healing and tissue remodeling, fragments of ECM proteins, known as matrikines, are generated. These fragments act as signaling molecules that regulate cellular activities, including the synthesis of new ECM components. This compound is designed to mimic the action of these natural matrikines, specifically a fragment of pro-collagen I, to stimulate the skin's regenerative processes.[3][4]

Mechanism of Action: Pro-Collagen I Fragment Mimicry and Cellular Signaling

The primary mechanism of action of this compound lies in its ability to act as a decoy for a fragment of pro-collagen type I. This mimicry initiates a signaling cascade that ultimately leads to the increased production of essential ECM proteins.

Stimulation of Extracellular Matrix Synthesis

Upon reaching the dermis, this compound interacts with fibroblasts, the primary cells responsible for producing the ECM. It stimulates the synthesis of several key components of the dermal matrix, including:

-

Collagen I and III: These are the most abundant types of collagen in the skin, providing structural integrity and firmness.[2][5]

-

Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion and wound healing.[5]

-

Hyaluronic Acid: A glycosaminoglycan that is essential for skin hydration and viscoelasticity.[1]

-

Elastin: A protein that provides elasticity and resilience to the skin.[1]

By replenishing these vital components of the ECM, this compound helps to improve skin structure, reduce the appearance of fine lines and wrinkles, and enhance skin firmness and elasticity.[6]

The Role of the TGF-β Signaling Pathway

The stimulatory effects of this compound on ECM synthesis are largely mediated through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[7] While the exact receptor binding is still under investigation, it is hypothesized that this compound interacts with the TGF-β receptor complex on the surface of fibroblasts.[5][8] This interaction is believed to trigger the canonical Smad-dependent signaling cascade.

The proposed signaling pathway is as follows:

-

Receptor Activation: this compound binds to the TGF-β type II receptor (TβRII), leading to the recruitment and phosphorylation of the TGF-β type I receptor (TβRI).[8][9]

-

Smad Phosphorylation: The activated TβRI then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[10]

-

Smad Complex Formation: The phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4.[10]

-

Nuclear Translocation and Gene Transcription: The Smad complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes.[10] This leads to the increased transcription of genes encoding for ECM proteins such as collagen type I (COL1A1) and fibronectin.[11]

dot

Caption: Proposed TGF-β signaling pathway for this compound.

Quantitative Efficacy Data

Numerous in vitro and in vivo studies have demonstrated the efficacy of this compound in improving skin parameters associated with aging. The following tables summarize key quantitative findings from published clinical trials.

Table 1: In Vivo Efficacy of this compound on Wrinkle Reduction

| Study Parameter | Concentration | Duration | Results | Reference |

| Fold Depth | 0.005% | 28 days | 18% decrease | [12] |

| Fold Thickness | 0.005% | 28 days | 37% decrease | [12] |

| Skin Firmness | 0.005% | 28 days | 21% increase | [12] |

| Fine Lines/Wrinkles | 3 ppm | 12 weeks | Significant improvement vs. placebo | [13] |

| Crow's Feet Grading (Static) | Not Specified | 8 weeks | 0.86 point decrease | [12] |

| Crow's Feet Grading (Dynamic) | Not Specified | 8 weeks | 0.86 point decrease | [12] |

| Wrinkle Reduction (Tech Neck & Barcode) | Not Specified | 56 days | Significant decrease | [6] |

Table 2: In Vivo Efficacy of 7% this compound Serum on Periorbital Wrinkles (8 weeks)

| Measurement | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | p-value | Reference |

| Crow's Feet | ||||

| Visioscan® VC 98 | 98.05 ± 35.71 | 74.86 ± 24.15 | p=0.002 | [14] |

| Tewameter® TM 300 | 13.85 ± 2.99 | 5.88 ± 1.81 | p<0.001 | [14] |

| Rao-Goldman Score | 3.73 ± 1.16 | 2.47 ± 0.92 | p<0.001 | [14] |

| Under-eye Wrinkles | ||||

| Visioscan® VC 98 | 119.96 ± 59.04 | 85.82 ± 37.78 | p=0.001 | [14] |

| Tewameter® TM 300 | 14.91 ± 5.82 | 6.48 ± 1.92 | p<0.001 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Efficacy Assessment

dot

Caption: General experimental workflow for in vitro efficacy testing.

-

Cell Source: Primary human dermal fibroblasts (HDFs) are obtained from neonatal foreskin or adult skin biopsies.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using 0.25% trypsin-EDTA and subcultured at a 1:3 or 1:4 ratio.

-

Preparation of Peptide Solution: this compound is dissolved in a suitable solvent (e.g., sterile water or DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations (typically in the µM range).

-

Cell Seeding: HDFs are seeded in multi-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) before analysis.

-

Sample Collection: After the treatment period, the cell culture supernatant is collected to measure secreted pro-collagen I.

-

Coating: A 96-well microplate is coated with a capture antibody specific for human pro-collagen I and incubated overnight.

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

Sample Incubation: The collected culture supernatants and pro-collagen I standards are added to the wells and incubated.

-

Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, followed by a substrate solution to produce a colorimetric signal.

-

Measurement: The absorbance is read using a microplate reader, and the concentration of pro-collagen I is determined by comparison to the standard curve.

-

Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for human collagen type I, followed by incubation with a secondary antibody conjugated to HRP.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

RNA Extraction: Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: The cDNA is used as a template for quantitative real-time PCR (qRT-PCR) with primers specific for collagen type I (COL1A1), fibronectin (FN1), and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

This compound stands as a well-documented and effective bioactive peptide in the realm of anti-aging skincare. Its mechanism as a pro-collagen I fragment mimic, primarily through the activation of the TGF-β signaling pathway, provides a strong scientific basis for its efficacy. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to stimulate the synthesis of key extracellular matrix components, leading to measurable improvements in skin structure and a reduction in the visible signs of aging. The experimental protocols outlined in this guide offer a robust framework for the continued investigation and development of formulations containing this and other signaling peptides. For researchers and professionals in the field, a thorough understanding of the molecular mechanisms and rigorous testing methodologies is paramount to harnessing the full potential of this compound and advancing the future of evidence-based dermatological and cosmetic science.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive peptides in cosmetic formulations: Review of current in vitro and ex vivo evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. blog.covalo.com [blog.covalo.com]

- 7. benchchem.com [benchchem.com]

- 8. An In Silico Study of Transforming Growth Factor-β Inhibitors: A Potential Target for Diabetic Nephropathy Treatment with Active Compounds from the Active Fraction of Physalis angulata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transforming growth factor-β receptors: versatile mechanisms of ligand activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Constitutive Activation of Smad Signaling and Up-regulation of Smad-Dependent Collagen Gene Expression in Mouse Embryonic Fibroblasts Lacking PPAR-γ:Possible Link with Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]

An In-depth Technical Guide to the Signaling Pathways Activated by Palmitoyl Pentapeptide-4

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Palmitoyl (B13399708) Pentapeptide-4 (Pal-KTTKS), commercially known as Matrixyl, is a synthetic lipopeptide that has emerged as a significant bioactive ingredient in the field of dermatology and cosmetic science.[1] Structurally, it is a five-amino-acid chain (Lys-Thr-Thr-Lys-Ser) linked to a 16-carbon palmitic acid moiety, a modification that enhances its lipophilicity and facilitates penetration through the skin's lipid barrier.[2][3] Functioning as a matrikine—a peptide fragment derived from the extracellular matrix (ECM)—Palmitoyl Pentapeptide-4 mimics the skin's natural regenerative processes by acting as a signaling molecule.[3][4] It primarily targets dermal fibroblasts, stimulating the neosynthesis of key ECM components, including collagens (Types I, III, and IV), fibronectin, elastin, and glycosaminoglycans like hyaluronic acid.[5][6][7] This guide provides a comprehensive technical overview of the molecular signaling pathways activated by this compound, presents quantitative efficacy data from key studies, and details the experimental protocols used to elucidate its mechanism of action.

Core Signaling Pathways

This compound exerts its biological effects by activating intracellular signaling cascades that regulate gene expression related to ECM protein synthesis and cellular proliferation.[3][8] The primary mechanism involves the stimulation of fibroblasts, the key cells responsible for maintaining the structural integrity of the dermis.[9]

Activation of the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of ECM homeostasis.[10] Evidence suggests that this compound's mechanism of action is closely linked to the activation of this pathway.[4][11] As a fragment of pro-collagen I, Pal-KTTKS is believed to mimic the natural feedback loop where ECM degradation products signal fibroblasts to synthesize new matrix components.[1][9]

The signaling cascade is initiated when this compound interacts with cell surface receptors, which is hypothesized to trigger the TGF-β pathway. This leads to the phosphorylation and activation of Smad proteins (specifically Smad2 and Smad3), which then form a complex with Smad4. This complex translocates to the nucleus, where it functions as a transcription factor, upregulating the expression of genes encoding for ECM proteins such as COL1A1 (Collagen Type I) and fibronectin.[10][12]

Regulation of Myofibroblast Differentiation

In the context of wound healing and tissue remodeling, this compound has been shown to modulate the differentiation of fibroblasts into myofibroblasts. Myofibroblasts are characterized by the expression of α-smooth muscle actin (α-SMA) and are crucial for wound contraction, but their persistence can lead to fibrosis and scarring.[13] Studies have demonstrated that Pal-KTTKS can reduce the expression of α-SMA in a dose-dependent manner, suggesting a role in promoting a more organized and less fibrotic tissue repair process.[13] This inhibitory effect on myofibroblast differentiation is critical for preventing excessive scarring and maintaining skin's normal texture.[13]

Quantitative Efficacy Data

The anti-aging effects of this compound have been substantiated by both in vitro and in vivo clinical studies. The following tables summarize key quantitative findings.

Table 1: Summary of Clinical Trial Results

| Study Parameter | Concentration | Duration | Key Finding | Reference |

| Wrinkle Depth & Skin Rigidity | 3 ppm (0.0003%) | 12 weeks | Significant reduction in wrinkle depth and skin rigidity compared to placebo. | [14] |

| Periorbital Fold Depth | 0.005% | 28 days | 18% decrease in fold depth. | [14][15] |

| Periorbital Skin Rigidity | 0.005% | 28 days | 21% reduction in skin rigidity. | [14] |

Table 2: Summary of In Vitro Study Results

| Cell Type | Concentration | Duration | Key Finding | Reference |

| Human Dermal Fibroblasts | 0.1 µM | Not Specified | Twofold decrease in α-SMA-positive stress fibers (from 75% to 38.6%). | [13] |

| Human Dermal Fibroblasts | 0.5 µM | Not Specified | No significant inhibitory effect on α-SMA expression. | [13] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Assessment of ECM Synthesis in Human Dermal Fibroblasts

This protocol outlines the general steps to quantify the effect of Pal-KTTKS on the production of ECM proteins by human dermal fibroblasts (HDFs).

1. Cell Culture and Treatment:

-

Culture primary HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Seed HDFs into appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for proliferation assays).

-

Once cells reach 70-80% confluency, replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., sterile water or DMSO) for a specified time period (e.g., 24, 48, or 72 hours).

2. Quantification of Collagen Synthesis (ELISA):

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercial Pro-Collagen Type I C-Peptide (PIP) ELISA kit to quantify the amount of newly secreted pro-collagen I.

-

Follow the manufacturer's protocol for adding standards, samples, and detection antibodies to the pre-coated plate.

-

Measure the absorbance at 450 nm using a microplate reader and calculate the concentration of pro-collagen I based on the standard curve.[16]

3. Gene Expression Analysis (qPCR):

-

Following treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., COL1A1, COL3A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative gene expression using the ΔΔCt method.[12][16]

4. Protein Expression Analysis (Western Blot):

-

Lyse treated cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., Collagen I, Fibronectin) and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.[16]

Immunofluorescence Staining for α-SMA

This protocol is used to visualize and quantify the differentiation of fibroblasts into myofibroblasts.

1. Cell Culture on Coverslips:

-

Seed HDFs onto sterile glass coverslips placed in a 12-well plate.

-

Culture and treat the cells with Pal-KTTKS as described in section 4.1.

2. Fixation and Permeabilization:

-

After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

3. Staining:

-

Block non-specific binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

-

Incubate with a primary antibody against α-SMA (e.g., mouse anti-α-SMA) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.

-

Counterstain nuclei with DAPI.

4. Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Quantify the percentage of α-SMA-positive cells or the intensity of α-SMA stress fibers using image analysis software (e.g., ImageJ).[13]

Logical Relationships and Downstream Effects

This compound initiates a cascade of events at the cellular level that translates into macroscopic improvements in skin health and appearance. The core relationship is its function as an external signal that stimulates internal repair mechanisms, leading to a net increase in the structural components of the dermal matrix.

Conclusion

This compound is a well-characterized signal peptide that effectively stimulates the skin's endogenous repair and regeneration mechanisms.[2][5] Its primary mode of action involves the activation of the TGF-β signaling pathway in dermal fibroblasts, leading to the increased synthesis of essential extracellular matrix proteins.[4] This activity translates into clinically observable anti-aging benefits, including the reduction of wrinkles and the improvement of skin firmness and elasticity.[14][17] The dose-dependent modulation of myofibroblast differentiation further highlights its role in promoting healthy tissue remodeling.[13] The detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar matrikines.

References

- 1. This compound - MOL Changes [molchanges.com]

- 2. lifetein.com [lifetein.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. genscript.com [genscript.com]

- 8. REB TECHNOLOGY | this compound [hzrebtech.com]

- 9. Function of this compound - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]

- 12. benchchem.com [benchchem.com]

- 13. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Scientific Journey of Palmitoyl Pentapeptide-4 (Matrixyl): A Technical Guide

Introduction

Palmitoyl (B13399708) Pentapeptide-4, commercially known as Matrixyl, represents a significant milestone in the field of cosmetic science and dermatology. Its discovery and development marked a shift towards signal-transducing ingredients capable of mimicking natural biological processes to combat the signs of aging. This technical guide provides an in-depth exploration of the history, discovery, mechanism of action, and clinical evaluation of Palmitoyl Pentapeptide-4, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Development

The journey of this compound began with research into "matrikines," which are peptide fragments derived from the extracellular matrix (ECM) that act as cellular messengers, regulating cell activities such as proliferation and matrix remodeling.[1][2] The foundational concept was that these small, biologically active peptides could signal to skin cells to synthesize essential components of the dermal matrix that are lost during the aging process.[2]

The specific pentapeptide sequence, Lysine-Threonine-Threonine-Lysine-Serine (KTTKS), was identified by researchers at the University of Tennessee as a subfragment of the pro-collagen type I propeptide.[2][3] This particular sequence was found to be the minimum sequence that retained approximately 80% of the collagen-stimulating activity of the larger parent peptide.[2][3]

Recognizing the therapeutic potential of this peptide, the French ingredient supplier Sederma, in a collaborative effort with Procter & Gamble, developed a method to enhance its stability and skin penetration.[4] The hydrophilic nature of the KTTKS peptide made it difficult to traverse the lipid-rich stratum corneum.[3][5] To overcome this, a 16-carbon aliphatic chain, palmitic acid, was attached to the N-terminus of the peptide, creating this compound.[1][6] This modification increased the lipophilicity of the molecule, facilitating its delivery into the deeper layers of the skin.[6][7]

Sederma launched this compound under the trade name Matrixyl in the year 2000, introducing it as a potent active ingredient for anti-wrinkle cosmetic formulations.[1][8]

Mechanism of Action: A Signaling Cascade for Skin Regeneration

This compound functions as a signaling molecule that mimics a natural feedback loop in the skin's repair process. When collagen is degraded, naturally occurring peptide fragments signal to fibroblasts to produce more collagen. This compound is designed to imitate these natural fragments, thereby stimulating the synthesis of key extracellular matrix components.[9][10]

The primary mechanism of action involves the stimulation of fibroblasts to produce:

-

Collagen Types I, III, and IV: These are the most abundant collagens in the skin, providing structural integrity and firmness.[10][11][12]

-

Elastin: This protein provides elasticity and resilience to the skin.[10][13]

-

Fibronectin: A glycoprotein (B1211001) that plays a crucial role in cell adhesion and wound healing.[10][11]

-

Hyaluronic Acid and other Glycosaminoglycans (GAGs): These molecules are essential for skin hydration and maintaining the volume of the dermal matrix.[10][11]

The signaling pathway is believed to involve the activation of Transforming Growth Factor-β (TGF-β), a key cytokine in the regulation of ECM synthesis.[9] By activating this pathway, this compound initiates a cascade of events leading to the regeneration and remodeling of the dermal matrix.[9]

Quantitative Data from Clinical Efficacy Studies

Numerous clinical studies have been conducted to evaluate the anti-aging efficacy of this compound. The following tables summarize the quantitative data from key double-blind, randomized, placebo-controlled trials.

Table 1: Summary of Clinical Studies on Periorbital Wrinkles

| Study (Lintner et al.) | Concentration | Duration | Parameter | Improvement vs. Placebo |

| Lintner, 2002[11][14] | 0.005% | 28 days | Fold Depth | 18% reduction |

| Fold Thickness | 37% reduction | |||

| Skin Firmness | 21% improvement | |||

| Unnamed Study | 7% | 8 weeks | Crow's Feet (Visioscan) | Statistically significant decrease (p<0.001) |

| Undereye Wrinkles (Visioscan) | Statistically significant decrease (p=0.001) | |||

| Crow's Feet (Cutometer) | Statistically significant increase in viscoelasticity (p<0.001) | |||

| Undereye Wrinkles (Cutometer) | Statistically significant increase in viscoelasticity (p=0.005) | |||

| Crow's Feet (Tewameter) | Statistically significant decrease in TEWL (p<0.001) | |||

| Undereye Wrinkles (Tewameter) | Statistically significant decrease in TEWL (p<0.001) | |||

| Crow's Feet (Rao-Goldman Score) | Statistically significant decrease (p=0.001) | |||

| Undereye Wrinkles (Rao-Goldman Score) | Statistically significant decrease (p<0.001) |

Table 2: Summary of Clinical Studies on Facial Wrinkles and Skin Texture

| Study (Robinson et al.) | Concentration | Duration | Parameter | Improvement vs. Placebo |

| Robinson et al., 2005[15][16][17] | 3 ppm (0.0003%) | 12 weeks | Fine Lines/Wrinkles | Significant improvement (quantitative and expert grader analysis) |

| Corum Study, 2024[18] | Not specified | 56 days | "Tech-Neck" and "Barcode" Wrinkles | Significant decrease at day 28, continued improvement to day 56 |

| Collagen Index | Potent enhancement over time |

Detailed Experimental Protocols

To ensure reproducibility and a thorough understanding of the research, detailed methodologies for key experiments are provided below.

In Vivo Efficacy Study on Periorbital Wrinkles

-

Study Design: A double-blind, randomized, placebo-controlled, split-face clinical trial.[15][19]

-

Participants: 15 female subjects, aged 35-65 years, with periorbital wrinkles (Rao-Goldman scores from 2 to 5).[19]

-

Test Articles: A serum containing 7% this compound and a placebo serum.[19]

-

Application Protocol: Participants applied the assigned serum to one side of their face (randomized) twice daily for 8 weeks.[19]

-

Efficacy Measurements:

-

Wrinkle Depth (Visioscan® VC 98): Measurements were taken at baseline (week 0), week 4, and week 8.[19]

-

Skin Viscoelasticity (Cutometer® MPA 580): Measurements were taken at baseline, week 4, and week 8.[19]

-

Transepidermal Water Loss (Tewameter® TM 300): Measurements were taken at baseline and week 8.[19]

-

Photographic Assessment: Standardized digital photographs were taken at baseline and week 8 and assessed by dermatologists using the Rao-Goldman 5-point wrinkle scale.[19]

-

-

Statistical Analysis: Paired t-test was used to compare the effects of the active serum and the placebo. A p-value of <0.05 was considered statistically significant.[19]

In Vitro Dermal Penetration and Stability Study

-

Objective: To assess the skin penetration and stability of this compound.

-

Methodology:

-

Skin Model: Full-thickness hairless mouse skin mounted on Franz diffusion cells.

-

Test Substance Application: A defined amount of this compound was applied to the epidermal surface.

-

Sample Collection: At various time points over 24 hours, the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid were collected.

-

Analysis: The concentration of this compound in each compartment was quantified using a suitable analytical method (e.g., HPLC-MS).

-

Stability Assessment: The stability of this compound was evaluated in skin extracts to determine the extent of enzymatic degradation.

-

-

Key Findings: this compound was found to penetrate the skin, with the majority retained in the stratum corneum and epidermis, and a smaller amount reaching the dermis. It did not permeate through the full-thickness skin into the receptor fluid.

Synthesis and Chemical Profile

This compound is synthesized primarily through solid-phase peptide synthesis (SPPS).[10] This method involves the stepwise coupling of amino acids to a solid resin support. Following the assembly of the pentapeptide chain (KTTKS), palmitic acid is conjugated to the N-terminus. The final product is then cleaved from the resin, purified, and lyophilized.[10]

-

INCI Name: this compound

-

CAS Number: 214047-00-4[1]

-

Amino Acid Sequence: Pal-Lys-Thr-Thr-Lys-Ser-OH[12]

-

Molecular Formula: C39H75N7O10[1]

-

Molar Mass: 802.07 g/mol [1]

Safety and Toxicological Profile

This compound has been demonstrated to be well-tolerated and non-irritating to the skin.[10][16] Safety assessments have shown that it is non-mutagenic and non-sensitizing at typical use concentrations in cosmetic formulations. Dermal penetration studies indicate limited systemic absorption. A trade name mixture containing 100 ppm of this compound was found to be well-tolerated in a human skin irritation test.

The discovery and development of this compound (Matrixyl) represent a paradigm shift in cosmetic science, moving from passive ingredients to active molecules that can modulate cellular function. Its well-defined mechanism of action, supported by a robust body of clinical evidence, has established it as a cornerstone in the formulation of effective anti-aging skincare products. For researchers and drug development professionals, the story of this compound serves as a compelling case study in the rational design and successful application of bioactive peptides for dermatological applications. Further research may continue to elucidate its precise receptor interactions and explore its potential in other areas of skin health and repair.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Function of this compound - Creative Peptides [creative-peptides.com]

- 3. Matrixyl™ | this compound | Palmitoyl-KTTKS | Cosmetic Ingredients Guide [ci.guide]

- 4. This compound (Explained + Products) [incidecoder.com]

- 5. cir-safety.org [cir-safety.org]

- 6. grokipedia.com [grokipedia.com]

- 7. This compound - MOL Changes [molchanges.com]

- 8. ahb-lab.com [ahb-lab.com]

- 9. researchgate.net [researchgate.net]

- 10. Cosmetic Active Peptide Raw Material Analysis Series (Part 1): Palmito - Dilun Biotechnology [peptidescientific.com]

- 11. Palmitoyl Pentapeptide: Biological Roles, Mechanisms of Anti-ageing, Efficacy and Applications_Chemicalbook [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. openaccesspub.org [openaccesspub.org]

- 14. Double-blind, Randomized Trial on the Effectiveness of Acetylhexapeptide-3 Cream and this compound Cream for Crow's Feet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. blog.covalo.com [blog.covalo.com]

- 19. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]

Pal-KTTKS: A Technical Guide to the Synthetic Matrikine for Skin Regeneration

For Researchers, Scientists, and Drug Development Professionals

Palmitoyl-Lys-Thr-Thr-Lys-Ser (Pal-KTTKS), commercially known as Matrixyl®, is a synthetic lipopeptide that has garnered significant attention in the fields of dermatology and cosmetic science for its potent anti-aging and skin-regenerating properties. As a derivative of the procollagen (B1174764) type I C-terminal propeptide, Pal-KTTKS functions as a matrikine—a messenger peptide that signals cells to modulate extracellular matrix (ECM) remodeling and synthesis. This technical guide provides an in-depth overview of the chemical structure, physicochemical and biological properties, mechanism of action, and experimental validation of Pal-KTTKS.

Chemical Structure and Physicochemical Properties

Pal-KTTKS is a pentapeptide with the amino acid sequence Lys-Thr-Thr-Lys-Ser, which is conjugated to a 16-carbon palmitic acid chain at the N-terminus.[1][2][3] This lipid conjugation is a critical structural feature, enhancing the molecule's lipophilicity and stability, thereby facilitating its penetration through the stratum corneum to the underlying dermal layers where it exerts its biological effects.[4][5][6][7][8] In contrast, the parent peptide KTTKS is hydrophilic and shows minimal skin penetration.[4][5][6]

The key physicochemical properties of Pal-KTTKS are summarized in the table below.

| Property | Value | Reference(s) |

| Synonyms | Matrixyl, Palmitoyl (B13399708) Pentapeptide-4 | [1][2][9] |

| Molecular Formula | C₃₉H₇₅N₇O₁₀ | [2][9][10] |

| Molecular Weight | 802.05 g/mol | [1][9][11][10] |

| Appearance | White to off-white powder | [11][12] |

| Solubility | Slightly soluble in water and methanol; challenging to dissolve in aqueous media | [9][12] |

| LogP (calculated) | ~3.7 (lipophilic) | [4][5] |

| Decomposition Temp. | ~150°C | [4][5] |

| Storage Stability | ≥ 4 years at -20°C | [12] |

Biological Properties and Mechanism of Action

Pal-KTTKS acts as a signal peptide, mimicking a fragment of procollagen to stimulate fibroblasts to synthesize key components of the extracellular matrix.[2][4][9] Its primary biological effect is the promotion of collagen, fibronectin, and hyaluronic acid synthesis, which are crucial for maintaining the skin's structural integrity and youthful appearance.[8][9][13]

Stimulation of Extracellular Matrix Synthesis

In vitro studies have consistently demonstrated that Pal-KTTKS stimulates the production of collagen types I, III, and IV, as well as fibronectin and glycosaminoglycans in cultured human dermal fibroblasts.[2][3][8][9][14][15] This leads to a strengthening and thickening of the dermal matrix, which manifests as a reduction in the appearance of fine lines and wrinkles.

Signaling Pathway

The mechanism of action of Pal-KTTKS is primarily mediated through the upregulation of Transforming Growth Factor-beta (TGF-β).[4][9][16] TGF-β is a key cytokine that regulates cell proliferation, differentiation, and ECM production. Upon stimulation by Pal-KTTKS, TGF-β levels increase, which in turn activates the Smad signaling pathway. Activated Smad proteins translocate to the nucleus and induce the transcription of genes encoding for ECM proteins, most notably procollagen.[4] Additionally, Pal-KTTKS has been shown to stabilize procollagen mRNA, further enhancing collagen production.[9][16]

Quantitative Data from In Vitro and Clinical Studies

Numerous studies have provided quantitative evidence of the efficacy of Pal-KTTKS. The data below is a summary from key in vitro and clinical trials.

In Vitro Efficacy Data

| Parameter Measured | Cell Type | Pal-KTTKS Concentration | Result | Reference(s) |

| Collagen Production | Human Dermal Fibroblasts | 0.002 - 0.008 wt% | Dose-dependent increase in collagen synthesis | [17] |

| α-Smooth Muscle Actin (α-SMA) Expression | Human Dermal Fibroblasts | 0.1 µM | 2-fold decrease in α-SMA positive stress fibers (75% to 38.6%) | [18] |

| Connective Tissue Growth Factor (CTGF) Expression | Wounded Fibroblasts | 0.1 µM | Reduction in CTGF expression compared to untreated wounded cells | [18] |

| Fibroblast-Populated Collagen Lattice Contraction | Human Dermal Fibroblasts | 0.1 µM | Inhibition of collagen lattice contraction (84.9% of initial diameter vs. 78.6% for control) | [18] |

Clinical Efficacy Data

| Study Duration | Number of Subjects | Pal-KTTKS Concentration | Key Findings | Reference(s) |

| 12 weeks | 93 | 3 ppm (0.0003%) | Significant reduction in fine lines and wrinkles compared to placebo, as measured by quantitative image analysis and expert grading. | [5][10] |

| 28 days | Not specified | 0.005% | 18% decrease in wrinkle fold depth and a 21% reduction in skin rigidity. | [12] |

| 8 weeks | 15 | 7% | Significant reduction in periorbital wrinkle depth (Visioscan), significant increase in skin elasticity (Cutometer), and significant improvement in skin barrier function (TEWL). | [19] |

Skin Penetration Data

A study using hairless mouse skin demonstrated the critical role of palmitoylation for dermal delivery.

| Compound | Amount in Stratum Corneum | Amount in Epidermis | Amount in Dermis | Amount in Receptor (Permeated) | Reference(s) |

| Pal-KTTKS | 4.2 ± 0.7 µg/cm² | 2.8 ± 0.5 µg/cm² | 0.3 ± 0.1 µg/cm² | Not detected | [6] |

| KTTKS | Not detected | Not detected | Not detected | Not detected | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of Pal-KTTKS.

In Vitro Collagen Synthesis Assay (Sirius Red Staining)

This protocol quantifies collagen deposited in the extracellular matrix of cultured fibroblasts.

-

Cell Culture: Plate human dermal fibroblasts in 96-well plates and culture until sub-confluent.

-

Treatment: Treat cells with varying concentrations of Pal-KTTKS (e.g., 0.002% to 0.008%) or a vehicle control in serum-free media for a specified period (e.g., 72 hours).

-

Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with a suitable fixative (e.g., Kahle's fixative) for a minimum of 10 minutes.

-

Staining: Remove the fixative, wash with PBS, and stain the cells with 0.1% (w/v) Sirius Red in a saturated aqueous solution of picric acid for 1 hour.

-

Washing: Aspirate the staining solution and wash extensively with 0.1 M HCl or 0.5% acetic acid to remove unbound dye.

-

Elution: Add 0.1 M NaOH to each well and incubate with gentle agitation to elute the bound dye from the collagen.

-

Quantification: Transfer the eluate to a new 96-well plate and measure the optical density at 540-570 nm using a microplate reader.

-

Normalization: Quantify total protein or cell number in parallel wells to normalize collagen production per cell.

In Vitro Wound Healing ("Scratch") Assay

This assay assesses the effect of Pal-KTTKS on fibroblast migration and proliferation.

-

Cell Culture: Grow fibroblasts to confluence in 6-well plates.

-

Scratching: Create a "wound" by scratching the cell monolayer with a sterile 10 µL pipette tip.

-

Treatment: Wash with PBS to remove dislodged cells and add media containing Pal-KTTKS at desired concentrations (e.g., 0.1 µM to 0.5 µM).

-

Imaging: Capture images of the scratch at time 0 and subsequent time points (e.g., 3 and 6 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time to assess cell migration.

Structure-Activity Relationship

The efficacy of Pal-KTTKS is intrinsically linked to its chemical structure. The relationship between its components and its biological activity is a clear example of rational peptide design for cosmetic and therapeutic applications.

Conclusion

Pal-KTTKS is a well-characterized synthetic peptide with a robust body of evidence supporting its efficacy as an anti-aging agent. Its dual-component structure, combining a signal peptide with a lipid delivery system, allows it to effectively penetrate the skin and stimulate the synthesis of crucial extracellular matrix proteins. The quantitative data from both in vitro and clinical studies demonstrate its ability to remodel the dermal matrix, leading to measurable improvements in skin structure and a reduction in the visible signs of aging. For researchers and developers in the pharmaceutical and cosmetic industries, Pal-KTTKS represents a benchmark molecule for the rational design of topically applied, biologically active peptides.

References

- 1. Techniques to Assess Collagen Synthesis , Deposition , and Cross-Linking In Vitro | Springer Nature Experiments [experiments.springernature.com]

- 2. Function of Palmitoyl pentapeptide-4 - Creative Peptides [creative-peptides.com]

- 3. Pal-KTTKS peptide [novoprolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dermal Stability and In Vitro Skin Permeation of Collagen Pentapeptides (KTTKS and palmitoyl-KTTKS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Effects of a Novel Series of KTTKS Analogues on Cytotoxicity and Proteolytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topical palmitoyl pentapeptide provides improvement in photoaged human facial skin 1 | Semantic Scholar [semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. cdn.mdedge.com [cdn.mdedge.com]

- 14. researchgate.net [researchgate.net]

- 15. Topically applied KTTKS: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pentapeptide KTTKS promoting the expressions of type I collagen and transforming growth factor-beta of tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Effect of Palmitoyl-Pentapeptide (Pal-KTTKS) on Wound Contractile Process in Relation with Connective Tissue Growth Factor and α-Smooth Muscle Actin Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]

The Matrikine Messenger: A Technical Guide to Palmitoyl Pentapeptide-4's Role in Extracellular Matrix Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmitoyl Pentapeptide-4 (PP4), a synthetic derivative of a procollagen (B1174764) type I fragment, has emerged as a significant bioactive peptide in the field of dermatology and cosmetic science. This technical guide provides an in-depth analysis of the molecular mechanisms through which PP4 stimulates the synthesis of key extracellular matrix (ECM) components. We will explore the signaling pathways initiated by this matrikine, present quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for researchers investigating its efficacy. This document is intended to be a comprehensive resource for professionals in the fields of dermatology, cellular biology, and drug development.

Introduction

The structural integrity and youthful appearance of the skin are largely dependent on the complex network of macromolecules that constitute the extracellular matrix (ECM). Key components of the ECM include collagens (primarily types I, III, and IV), fibronectin, and hyaluronic acid, which collectively provide tensile strength, elasticity, and hydration.[1] The natural aging process, exacerbated by photoaging, leads to a decline in the production and an increase in the degradation of these essential molecules, resulting in the visible signs of aging such as wrinkles and loss of firmness.[2]

This compound (Pal-KTTKS) is a five-amino-acid peptide (Lys-Thr-Thr-Lys-Ser) linked to a 16-carbon aliphatic chain.[3] This lipophilic modification enhances its penetration through the stratum corneum, allowing it to reach the dermal fibroblasts, the primary cells responsible for ECM synthesis.[4] Functioning as a matrikine—a peptide derived from the breakdown of ECM proteins that can regulate cell activity—PP4 signals fibroblasts to ramp up the production of crucial ECM components.[3][5]

Mechanism of Action: The TGF-β Signaling Pathway

The primary mechanism by which this compound exerts its effects on ECM synthesis is through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[5][6] This pathway is a central regulator of cellular processes including proliferation, differentiation, and ECM production.

Upon reaching the dermal fibroblasts, PP4 is believed to interact with cell surface receptors, initiating a cascade of intracellular events that mimic the natural wound healing and tissue remodeling processes.[5] This signaling ultimately leads to the increased transcription of genes encoding for key ECM proteins.

Signaling Pathway Diagram

Caption: TGF-β Signaling Pathway Activated by this compound.

Quantitative Data on Extracellular Matrix Synthesis

Numerous studies have quantified the effects of this compound on the synthesis of various ECM components. The following tables summarize key findings from both in vitro and in vivo research.

Table 1: In Vitro Studies on Human Dermal Fibroblasts

| ECM Component | PP4 Concentration | Incubation Time | Result | Citation |

| Collagen I | 1-10 µM | 48-72 hours | Significant increase in synthesis | [7] |

| Collagen III | Not specified | 4-16 hours | Upregulation of gene and protein expression | [5] |

| Collagen IV | Not specified | 4-16 hours | Upregulation of gene and protein expression | [5] |

| Fibronectin | Not specified | Not specified | Stimulation of production | [8][9] |

| Hyaluronic Acid | Not specified | Not specified | Stimulation of synthesis | [1][3] |

Table 2: In Vivo Clinical Studies

| Study Duration | PP4 Concentration | Parameter Measured | Result | Citation |

| 28 days | 0.005% (50 ppm) | Wrinkle Fold Depth | 18% decrease | [10] |

| 28 days | 0.005% (50 ppm) | Wrinkle Fold Thickness | 37% decrease | [10] |

| 28 days | 0.005% (50 ppm) | Skin Firmness | 21% increase | [10] |

| 8 weeks | 7% | Periorbital Wrinkle Depth | Significant reduction | [9] |

| 12 weeks | 3 ppm | Fine Lines/Wrinkles | Significant improvement | [2] |

Experimental Protocols

The following protocols provide a framework for the in vitro assessment of this compound's efficacy in stimulating ECM synthesis in human dermal fibroblasts.

Human Dermal Fibroblast Culture

-

Cell Seeding: Plate human dermal fibroblasts in 6-well plates at a density of 1.0-1.4 x 10^4 cells/cm^2.[11]

-

Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and antibiotics (50 units/mL penicillin and 50 µg/mL streptomycin).[12]

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[13]

-

Peptide Treatment: Once the cells reach 60-70% confluency, replace the culture medium with serum-free DMEM containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO).[7] Incubate for 48-72 hours.[7]

Quantification of Collagen I Synthesis by ELISA

-

Sample Collection: Collect the cell culture supernatant after the peptide treatment period.

-

ELISA Procedure: Utilize a commercial Human Collagen Type I ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for human collagen type I.[6]

-

Add blocking buffer to prevent non-specific binding.[6]

-

Add the collected cell culture supernatants and standards to the wells and incubate.[4]

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate and wash, then add Streptavidin-HRP conjugate.[4]

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[14]

-

-

Data Analysis: Calculate the concentration of collagen I in the samples by comparing their absorbance to the standard curve.

Quantification of COL1A1 Gene Expression by RT-qPCR

-

RNA Extraction: Lyse the treated fibroblasts and extract total RNA using a suitable kit.[15]

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.[15][16]

-

qPCR Reaction: Perform qPCR using SYBR Green master mix with primers specific for the human COL1A1 gene and a housekeeping gene (e.g., GAPDH) for normalization.[15][17]

-

Example Primer Sequences (to be validated):

-

COL1A1 Forward: 5'-TCTGCGACAACGGCAAGGTG-3'

-

COL1A1 Reverse: 5'-GACGCCGGTGGTTTCTTGGT-3'

-

-

-

Data Analysis: Determine the relative expression of the COL1A1 gene using the 2^-ΔΔCt method.[18]

Experimental Workflow Diagram

Caption: In Vitro Experimental Workflow for Assessing PP4 Efficacy.

Conclusion